H-Pro-Pna

Description

Contextualizing H-Pro-Pna as a Biochemical Probe and Substrate

In biochemical research, a probe is a molecule used to study the properties of another molecule or system. This compound acts as a biochemical probe by specifically interacting with and being acted upon by certain enzymes, particularly peptidases and proteases that recognize proline residues at or near the cleavage site caymanchem.comnih.govresearchgate.net. As a substrate, it is the molecule upon which an enzyme acts. The enzymatic hydrolysis of the amide bond linking the proline residue (or a peptide ending in proline) to the p-nitroanilide group releases free p-nitroaniline. The rate of this release is directly proportional to the enzyme's activity under given conditions, making this compound a valuable tool for measuring enzyme kinetics, determining substrate specificity, and screening for enzyme inhibitors cymitquimica.comcaymanchem.commedchemexpress.comglpbio.comchemimpex.combiosynth.com.

For example, H-Gly-Pro-pNA is described as an excellent substrate for dipeptidyl peptidase IV (DPP IV), also known as X-prolyl dipeptidyl aminopeptidase (B13392206) nih.govfishersci.com. Studies using H-Gly-Pro-pNA have helped characterize the pH optimum and stability of enzymes like the Porphyromonas gingivalis homologue of DPPIV nih.gov. The cleavage of H-Gly-Pro-pNA by DPP IV has also been used to screen for potential inhibitors of this enzyme, which is relevant in the context of type 2 diabetes research caymanchem.commedchemexpress.comglpbio.com.

Elucidating the Dual Context of "Pna": p-Nitroanilide Moiety versus Peptide Nucleic Acid (PNA) Backbone

The abbreviation "Pna" can refer to two distinct entities in biochemical and molecular biology contexts, leading to potential confusion. In the case of compounds like this compound and H-Gly-Pro-pNA, "pNA" specifically denotes the p-nitroanilide moiety. This is a chemical group (specifically, a 4-nitroaniline (B120555) residue) attached via an amide bond to a peptide or amino acid. The significance of the p-nitroanilide group is its chromogenic property; when cleaved from the parent molecule, free p-nitroaniline absorbs light strongly at around 405 nm, providing a detectable signal for enzyme activity cymitquimica.comcaymanchem.comglpbio.comtandfonline.com.

In contrast, "PNA" also stands for Peptide Nucleic Acid . Peptide Nucleic Acid is a synthetic analog of DNA and RNA where the standard sugar-phosphate backbone is replaced by a neutral, achiral pseudopeptide backbone, typically composed of repeating N-(2-aminoethyl)glycine units atdbio.combeilstein-journals.orgcaister.com. Nucleobases (adenine, guanine (B1146940), cytosine, thymine, and uracil) are attached to this backbone atdbio.comcaister.com. PNAs are used in molecular biology and diagnostics due to their ability to hybridize with complementary DNA and RNA with high affinity and specificity, and their resistance to enzymatic degradation atdbio.combeilstein-journals.orgrsc.org.

Therefore, while both use the "PNA" abbreviation, this compound contains the p-nitroanilide chromophore used in enzyme assays, whereas Peptide Nucleic Acid (PNA) is a nucleic acid mimic with a pseudopeptide backbone used in genetic and molecular recognition applications. These are fundamentally different types of molecules with distinct structures and applications.

Historical Development and Significance of Proline-Containing Derivatives in Enzymology Studies

The study of proline's unique properties and its role in protein structure dates back to its isolation by Emil Fischer in 1901, following its synthesis by Richard Willstatter in 1900 nih.gov. Proline is unique among the standard amino acids due to its cyclic structure, where the side chain is bonded to the nitrogen atom, forming a secondary amine newworldencyclopedia.org. This structural feature imparts rigidity and influences peptide bond conformation, particularly the cis-trans isomerization of Xaa-Pro peptide bonds, which is a critical, often rate-limiting, step in protein folding catalyzed by peptidyl-proline isomerases (PPIases) nih.gov.

The understanding of enzymes that interact with proline residues has evolved significantly. Early enzymology studies focused on identifying and characterizing peptidases that cleave peptide bonds involving proline. The development of synthetic substrates, including those incorporating chromogenic reporters like p-nitroanilide, was crucial for these studies tandfonline.comnih.gov. Proline-containing p-nitroanilide derivatives were synthesized to specifically target and assay the activity of proline-specific peptidases, such as dipeptidyl peptidase IV (DPP IV), which cleaves X-Pro or X-Ala dipeptides from the N-terminus of proteins and peptides caymanchem.commedchemexpress.comglpbio.comnih.gov.

The use of chromogenic substrates like H-Gly-Pro-pNA and this compound allowed researchers to easily and quantitatively measure the activity of these enzymes, facilitating the purification and characterization of new peptidases and the study of their biological roles nih.govresearchgate.netnih.gov. This historical development underscores the significance of proline-containing derivatives as essential tools that have advanced our understanding of enzyme mechanisms, substrate specificity, and the biological pathways in which these enzymes are involved. The continued use of such substrates highlights their enduring value in modern biochemical and pharmacological research.

Structure

2D Structure

3D Structure

Properties

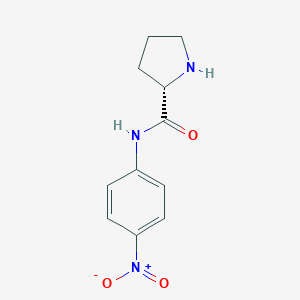

IUPAC Name |

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPYNYNEUYKOW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994549 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-91-7 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for H Pro Pna and Its Derivatives

Chemical Synthesis Methodologies for L-Proline p-Nitroanilide

The synthesis of L-Proline p-Nitroanilide (H-Pro-Pna) primarily involves the formation of an amide bond between the carboxyl group of L-Proline and the amino group of p-nitroaniline. This reaction can be challenging due to the relatively poor nucleophilicity of the aromatic amino group of p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group. nih.gov

Amide Bond Formation Techniques in p-Nitroanilide Synthesis

Various methods have been explored to facilitate the amide bond formation between protected amino acids, such as L-Proline, and p-nitroaniline. Direct acylation of p-nitroaniline using common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), HOBt activated esters, acyl chlorides, and mixed anhydrides often results in unsatisfactory yields. nih.gov

To overcome the low nucleophilicity of p-nitroaniline, alternative strategies have been developed. One approach involves improving the acylation yield by using p-(Boc-amino)aniline as a starting material instead of p-nitroaniline. nih.gov After the amidation reaction, the Boc protecting group is selectively removed, and the resulting free amino group is oxidized to a nitro group. nih.gov

Another method utilizes a phosphorus trichloride (B1173362) method, which is reported to improve acylation yields through a phospho-azo mechanism. nih.gov However, this method is typically applicable only to amino acids protected with acid-resistant groups like Cbz and Pht. nih.gov Phosphorus oxychloride has also been used as a condensing agent, yielding N-protected aminoacyl-pNAs in moderate to good yields (70-90%). nih.gov This method is proposed to involve the in situ activation of the carboxylic acid through the formation of a mixed anhydride (B1165640) with phosphorodichloridic acid. nih.gov

More recent advancements include a selenocarboxylate/azide amidation reaction, which has been developed for the efficient synthesis of aminoacyl p-nitroanilines in excellent yields. nih.gov This method involves the in situ formation of a selenocarboxylate intermediate of the protected amino acid, followed by a non-nucleophilic amidation with an azide. nih.gov

Protecting Group Strategies for Proline and p-Nitroaniline Moieties

The p-nitroaniline moiety, while acting as the nucleophile in the amide bond formation, can also be involved in strategies that utilize a protected precursor. As mentioned earlier, using p-(Boc-amino)aniline allows for improved acylation efficiency due to the increased nucleophilicity of the amino group compared to p-nitroaniline. nih.gov The Boc group is then removed after amide formation. nih.gov

In solid-phase synthesis approaches for peptide p-nitroanilides, the p-nitroaniline can be incorporated via a linker attached to the solid support. For instance, an aryl hydrazine (B178648) resin has been used, where the peptide is assembled on the resin, and mild oxidation of the peptide hydrazide resin yields a reactive intermediate that reacts with p-nitroaniline. osti.gov This method allows for the preparation of peptide p-nitroanilides without requiring pre-modification of commercial resins. osti.gov

Purification and Characterization of this compound and Related Structures

Following the synthesis of this compound, purification steps are necessary to isolate the desired product from unreacted starting materials, reagents, and side products. Standard purification techniques for small organic molecules and peptides are typically employed. These may include techniques such as crystallization, solvent extraction, and various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC). mdpi.com

Characterization of the synthesized this compound and related structures is essential to confirm their identity and purity. Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of the compound.

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized product. mdpi.com

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and can be used for preparative purification. mdpi.com

Melting Point Determination: A physical property that can help confirm the identity and purity of crystalline solids.

Elemental Analysis: Provides the elemental composition of the compound.

For related peptide p-nitroanilides, analytical techniques like RP-HPLC are used to analyze crude products and assess the efficiency of cleavage and deprotection steps. osti.gov

Synthesis of Proline-Containing Peptide Nucleic Acid (PNA) Monomers

Proline-containing PNA monomers are synthetic building blocks that incorporate a proline residue into the PNA backbone. These modified monomers can introduce conformational constraints or other desirable properties into PNA oligomers. The synthesis of these monomers can be achieved through both solid-phase and solution-phase approaches.

Solid-Phase Synthesis Protocols for PNA-Pro Monomers

Solid-phase synthesis (SPS) is a widely used methodology for the construction of PNA oligomers, analogous to solid-phase peptide synthesis (SPPS). rsc.orgumich.edu In this approach, the PNA chain is assembled step-by-step on a solid support. rsc.orgemeraldcloudlab.com While the elongation of the PNA chain is typically performed on a solid support, the preparation of the protected PNA monomers themselves is often carried out in solution. rsc.org

For the solid-phase synthesis of PNA oligomers containing proline, appropriately protected proline-containing PNA monomers are required. The synthesis generally involves coupling protected PNA monomers to a growing chain anchored to a resin. rsc.orgemeraldcloudlab.com The process typically involves cycles of deprotection of the terminal amino group on the resin-bound chain, followed by coupling with an activated, protected incoming monomer. rsc.orgemeraldcloudlab.com

Protecting group strategies are crucial in solid-phase PNA synthesis. The amino skeleton in the PNA monomer is commonly protected by the Fmoc group, similar to Fmoc-based SPPS. rsc.org Other protecting groups, such as Boc, have also been used. rsc.orgnih.gov The choice of protecting groups for both the backbone amino function and the nucleobase (if present in the monomer) is critical and dictates the deprotection scheme. rsc.org

Solid-phase protocols for PNA synthesis, including those that would incorporate proline-based monomers, involve steps such as loading the first monomer onto the resin, sequential coupling of subsequent monomers, and finally cleavage of the synthesized PNA from the resin and removal of side-chain protecting groups. emeraldcloudlab.com Coupling reagents, such as HATU or PyOxim, can be used for amide bond formation during the elongation process. mdpi.com

Specific solid-phase methods have been developed for synthesizing protected PNA monomers themselves, utilizing disulfide anchoring linkers to an Expansin resin. nih.gov This allows for the on-resin construction of the backbone, followed by coupling with protected base acetic acids, and subsequent mild cleavage to yield undamaged PNA monomers. nih.gov

Solution-Phase Approaches for PNA-Pro Monomers

While solid-phase synthesis is prevalent for PNA oligomerization, solution-phase approaches are also utilized, particularly for the preparation of the protected PNA monomers. rsc.org Solution-phase synthesis allows for potentially larger reaction scales and different purification strategies compared to solid-phase methods.

Solution-phase strategies for PNA synthesis can follow an N → C chain elongation, which is the opposite direction of solid-phase synthesis (C → N). rsc.orgemeraldcloudlab.com One approach involves reacting the carboxylic acid of a protected monomer with the primary amino group of a PNA backbone ester. rsc.org

The preparation of proline-containing PNA monomers in solution would involve coupling a protected proline derivative with a suitable protected PNA backbone precursor. Amide bond formation techniques, similar to those used for this compound synthesis, would be applicable, with careful consideration of protecting group compatibility and reaction conditions.

Solution-phase methods for the preparation of PNA monomers with chiral backbones have also been reported, employing different synthetic schemes and strategies. researchgate.net These methods can involve coupling protected amino acids to form the pseudopeptide backbone in solution before incorporation into PNA structures. researchgate.net

Stereoselective Synthesis of Chiral PNA-Pro Monomers via Reductive Amination and Mitsunobu Reaction

The synthesis of chiral Peptide Nucleic Acid (PNA) monomers incorporating a proline moiety, such as in this compound, often involves stereoselective methods to ensure the correct configuration at the chiral centers. Two prominent reactions utilized in this context are reductive amination and the Mitsunobu reaction.

Reductive amination is a process that converts a carbonyl group into an amine through an intermediate imine or iminium ion. This reaction, when applied to the synthesis of chiral PNA monomers, can be designed to be stereoselective, leading to the formation of a specific enantiomer. mdpi.comresearchgate.net

The Mitsunobu reaction is another powerful tool for stereoselective synthesis. It facilitates the coupling of an alcohol with a nucleophile under inversion of configuration at the carbon bearing the hydroxyl group. organic-chemistry.org In the context of PNA monomer synthesis, the Mitsunobu reaction has been employed to construct the chiral backbone. For instance, the reaction between N-Boc-protected β-amino alcohols and N-protected amino acid esters using reagents like triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in solvents like dry tetrahydrofuran (B95107) (THF) has been reported for the synthesis of protected PNA monomer backbones with various amino acid side chains. researchgate.netcapes.gov.br This approach allows for the introduction of chirality from readily available starting materials. researchgate.net

Research has shown that the Mitsunobu reaction can be a key step in obtaining chiral PNA backbones. mdpi.comresearchgate.net The procedure involves the reaction of N-Boc-protected amino alcohols with N-o-nitrobenzenesulfonyl-protected (oNBS-protected) amino acid esters. researchgate.netcapes.gov.br This method has been shown to be applicable for synthesizing protected PNA monomer backbones with diverse amino acid side chains. researchgate.netcapes.gov.br

Optimization of PNA-Pro Synthesis Parameters: Solvents, Reagents, and Temperature Control

Optimizing the synthesis of PNA-Pro monomers and related structures is crucial for achieving high yields and purity. Key parameters that influence the efficiency and outcome of these reactions include the choice of solvents, reagents, and temperature control.

Solvent selection plays a critical role in PNA synthesis, as it affects the solubility of monomers and reagents, as well as resin swelling in solid-phase synthesis. rsc.org Common solvents employed include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). rsc.org While some studies suggest that DMF might offer slightly improved crude purity for certain sequences, NMP is often preferred due to the potential decomposition of DMF into dimethylamine, which can reduce coupling efficiency. rsc.org

The choice of coupling reagents is also paramount, particularly in peptide coupling reactions involved in building the PNA backbone or synthesizing peptide-pNA derivatives. Carbodiimide (B86325) coupling reagents, such as dicyclohexyl carbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used, often in combination with additives like N-hydroxysuccinimide (NHS) esters to improve activation and reduce racemization. nih.gov Phosphonium (B103445) reagents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate), are also widely applied and are considered effective for PNA synthesis, especially for sterically hindered couplings. rsc.org Research indicates that PyOxim ([ethyl cyano (hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate) can offer superior crude purity compared to other coupling reagents. rsc.orgmdpi.com

Temperature control is another critical factor, particularly in solid-phase PNA synthesis. Elevated temperatures can improve coupling efficiency and minimize aggregation and steric hindrance. nih.govmedsci.org However, the optimal temperature depends on the protecting group strategy employed. For instance, Fmoc/Bhoc synthesis is best conducted at around 80 °C, while Fmoc/Boc synthesis should not exceed 40 °C to avoid the loss of Boc groups and potential racemization during Fmoc removal with piperidine (B6355638). rsc.orgnih.govmedsci.org Therefore, controlled temperature shifts during synthesis can be an appropriate strategy to enhance yields and purity. nih.govmedsci.org

Optimization studies often involve systematically varying parameters like temperature, reaction time, solvent, and reagent equivalents to identify conditions that maximize yield and purity while minimizing side product formation. acs.orgbeilstein-journals.org

Derivatization and Conjugation of this compound Scaffolds

This compound and related proline-containing p-nitroanilides serve as valuable scaffolds for the synthesis of more complex peptide derivatives and conjugates. These modifications are often undertaken to study enzyme specificity, develop diagnostic tools, or create novel biomaterials.

Synthesis of Dipeptide and Oligopeptide p-Nitroanilides (e.g., H-Gly-Pro-pNA, H-Ala-Pro-pNA, PyroGlu-Pro-Arg-pNA)

The synthesis of dipeptide and oligopeptide p-nitroanilides involving proline, such as H-Gly-Pro-pNA, H-Ala-Pro-pNA, and PyroGlu-Pro-Arg-pNA, typically involves standard peptide synthesis techniques. These methods often utilize activated amino acids or peptide fragments that are coupled to p-nitroaniline or a pre-formed peptide-pNA fragment.

Solid-phase peptide synthesis (SPPS) is a common approach for preparing such peptide derivatives. In SPPS, the C-terminal amino acid (or p-nitroaniline in this case) is attached to an insoluble resin support. rsc.org Subsequent amino acids are then sequentially added to the growing peptide chain using coupling reagents. rsc.org The N-terminal protecting group (commonly Fmoc or Boc) is removed in each cycle to allow for the coupling of the next amino acid. rsc.org

For the synthesis of dipeptides like H-Gly-Pro-pNA and H-Ala-Pro-pNA, a protected proline-pNA can be synthesized first, followed by the coupling of the N-protected glycine (B1666218) or alanine (B10760859) residue. Alternatively, solid-phase synthesis can be initiated by attaching p-nitroaniline to a suitable linker on the resin, followed by the sequential coupling of proline and the N-terminal amino acid.

Oligopeptides like PyroGlu-Pro-Arg-pNA can be synthesized similarly, by sequentially coupling the protected amino acids (PyroGlu, Pro, Arg) to p-nitroaniline or a growing peptide-pNA chain on solid support. bindingdb.orgbindingdb.org The PyroGlu (pyroglutamic acid) residue is a cyclic derivative of glutamic acid and is often found at the N-terminus of peptides. bindingdb.orgbindingdb.org

Coupling reagents such as HATU, PyBOP, and carbodiimides are frequently used in these syntheses to form the peptide bonds efficiently. rsc.orgnih.govnih.gov The choice of protecting groups for the amino acid side chains and the N-terminus is crucial to ensure selective coupling and prevent unwanted side reactions. rsc.org

These synthetic peptide-pNA substrates are widely used in enzyme assays to determine the specificity and activity of peptidases, particularly dipeptidyl peptidases that cleave X-Pro or X-Ala sequences. iris-biotech.denih.govrsc.orgresearchgate.net

Here is a table summarizing some of the dipeptide and oligopeptide p-nitroanilides mentioned:

| Compound | Structure (Amino Acid Sequence) | Common Use |

| H-Gly-Pro-pNA | Gly-Pro-pNA | Substrate for dipeptidyl peptidase IV (DPP-IV) |

| H-Ala-Pro-pNA | Ala-Pro-pNA | Substrate for dipeptidyl peptidase IV (DPP-IV) |

| PyroGlu-Pro-Arg-pNA | PyroGlu-Pro-Arg-pNA | Substrate for certain serine proteases |

Coupling Strategies for Conjugated PNA-Pro Structures (e.g., PNA-Poly(ethylene oxide) conjugates)

Conjugation of PNA-Pro structures to other molecules, such as polymers like poly(ethylene oxide) (PEO), is a strategy used to modify their properties, including solubility, stability, and pharmacokinetic profiles. nih.govmdpi.com These conjugates can be synthesized using various coupling strategies depending on the functional groups available on the PNA-Pro scaffold and the molecule being conjugated.

For the conjugation of PNA to PEO, which often involves coupling the amino terminus of the PNA to a functionalized PEO derivative, several strategies can be employed. mdpi.com PEO derivatives with reactive groups such as carboxyl groups, NHS esters, or maleimides are commonly used. nih.gov

One approach involves coupling the amino group of the PNA to a carboxyl-functionalized PEO using carbodiimide chemistry (e.g., EDC/NHS) or phosphonium reagents (e.g., HATU, PyOxim). nih.govmdpi.com Research on the synthesis of PNA-PEO conjugates has compared different coupling agents, with findings suggesting that reagents like PyOxim can be highly efficient, leading to high conversion yields. mdpi.com

Another strategy utilizes PEO derivatives activated as NHS esters, which react directly with primary amine groups on the PNA to form stable amide bonds. nih.gov Maleimide-functionalized PEO can be used to conjugate to thiol groups, which can be introduced into the PNA sequence if needed. ethz.ch

The synthesis of PNA-PEO conjugates can be performed either in solution or on solid phase. mdpi.com Solid-phase conjugation allows for the synthesis and purification of the PNA on resin before the conjugation step. However, coupling large molecules like high molecular weight PEO to PNA on solid phase can be challenging due to steric hindrance. mdpi.com Solution-phase conjugation may be preferred for certain conjugates, although purification can be more complex. mdpi.com Differential solvent extraction strategies have been explored for purifying PNA-PEO conjugates synthesized in solution. mdpi.com

The molecular weight of the PEO and the specific coupling chemistry significantly influence the efficiency of the conjugation reaction and the properties of the resulting conjugate. nih.govmdpi.com PEOs with molecular weights of 2 KDa or higher are often considered effective in preventing non-specific binding in certain applications. mdpi.com

Here is a table summarizing some coupling strategies for PNA-PEO conjugation:

| Coupling Strategy | Reactive Groups Involved | Coupling Reagents/Conditions | Linkage Formed |

| Amide bond formation (Carboxyl-PEG) | PNA amine + PEO carboxyl | Carbodiimides (EDC/NHS), HATU, PyOxim | Amide |

| Amide bond formation (NHS-PEG) | PNA amine + PEO NHS ester | Direct reaction in suitable buffer/solvent | Amide |

| Thioether bond formation (Maleimide-PEG) | PNA thiol + PEO maleimide | Reaction in suitable buffer/solvent | Thioether |

Enzymatic Interactions and Kinetic Studies of H Pro Pna Substrates

H-Pro-Pna as a Chromogenic Substrate for Proteolytic Enzyme Activity Determination

The use of chromogenic substrates like this compound provides a convenient and sensitive method for monitoring proteolytic enzyme activity. Upon cleavage by a peptidase, the release of the pNA moiety results in a change in absorbance, typically measured at 405 nm, which is directly proportional to the enzyme's catalytic rate. acs.orgtandfonline.comcaymanchem.com This allows for continuous monitoring of the reaction progress and determination of initial reaction velocities. tandfonline.com

The application of this compound extends to various research areas, including enzyme activity assays and the screening of potential enzyme inhibitors. caymanchem.comchemimpex.com The sensitivity and ease of detection of the released pNA make this compound suitable for high-throughput screening environments. chemimpex.com

Assessment of Proline Aminopeptidase (B13392206) Activity Using this compound

This compound has been employed in assays to assess the activity of proline aminopeptidase. nih.gov Proline aminopeptidases are enzymes that cleave the N-terminal proline residue from peptides and proteins. The hydrolysis of this compound by proline aminopeptidase releases pNA, providing a measurable signal for enzyme activity. nih.gov

Studies have utilized this compound to develop modified assays for proline aminopeptidase activity. One such assay, designed for the diagnosis of bacterial vaginosis where elevated proline aminopeptidase activity is a marker, used L-proline p-nitroanilide as a substrate. nih.gov This method offered a one-step colorimetric test, with the released pNA being analyzed spectrophotometrically. nih.gov

Substrate Specificity Profiling of this compound against Diverse Proteases

While this compound is primarily associated with proline-specific peptidases, its specificity profile against a broader range of proteases is crucial for understanding its utility as a substrate. The design of synthetic substrates often aims to mimic natural substrates to leverage affinity sites near the enzyme's active site, thereby increasing sensitivity and selectivity. tandfonline.com

The specificity of peptidases is largely determined by the characteristics of their subsites (Sx) within the binding site, which accommodate the amino acid residues of the substrate. researchgate.net For enzymes like dipeptidyl peptidase IV (DPP IV), the S1 subsite is typically small and hydrophobic, favoring residues like proline, alanine (B10760859), or glycine (B1666218) at the P1 position (the residue immediately N-terminal to the cleavage site). researchgate.netbiorxiv.org

Studies investigating the substrate specificity of various peptidases have included this compound to determine its susceptibility to cleavage. While some peptidases show activity towards this compound, others may exhibit limited or no activity, highlighting the enzyme-specific nature of substrate hydrolysis. The effectiveness of this compound as a substrate is dependent on the enzyme's ability to accommodate the proline residue in its S1 subsite and cleave the peptide bond linking proline to pNA.

Dipeptidyl Peptidase IV (DPP IV) and Related Peptidases

Dipeptidyl peptidase IV (DPP IV), also known as CD26, is a serine exopeptidase that preferentially cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. pnas.orgiris-biotech.deacs.org This enzyme plays a significant role in the inactivation of various bioactive peptides, including incretin (B1656795) hormones like GLP-1 and GIP, which are involved in glucose homeostasis. caymanchem.comacs.org Due to its physiological importance, DPP IV is a target for the development of therapeutics, particularly for type 2 diabetes. caymanchem.com

H-Gly-Pro-pNA and H-Ala-Pro-pNA as Specific Probes for DPP IV Activity

H-Gly-Pro-pNA and H-Ala-Pro-pNA are widely used as specific chromogenic substrates for measuring DPP IV activity. caymanchem.compnas.orgacs.orgscribd.complos.orgnih.govfrontiersin.orgmdpi.comnih.gov Their structures, featuring a proline residue at the P1 position and either glycine or alanine at the P2 position (the residue N-terminal to P1), mimic the preferred cleavage site of DPP IV. biorxiv.orgpnas.orgacs.org

The hydrolysis of these substrates by DPP IV releases pNA, allowing for continuous spectrophotometric monitoring of enzyme activity at 405 nm. acs.orgcaymanchem.comacs.orgnih.govfrontiersin.orgmdpi.com This makes H-Gly-Pro-pNA and H-Ala-Pro-pNA valuable probes for assessing DPP IV activity in various biological samples and for screening potential DPP IV inhibitors. caymanchem.comacs.orgfrontiersin.org

Studies have demonstrated the effectiveness of H-Gly-Pro-pNA in determining DPP IV activity in different contexts, including purified enzyme preparations and biological fluids. acs.orgacs.orgnih.govfrontiersin.orgmdpi.comnih.govscielo.br Similarly, H-Ala-Pro-pNA has been used to measure the activity of enzymes with X-Prolyl dipeptidyl aminopeptidase activity, including PepX from Lactobacillus helveticus, which exhibits high catalytic efficiency with this substrate. plos.org

Kinetic Analysis of DPP IV-Mediated Hydrolysis of Proline-Containing p-Nitroanilides

Kinetic studies using proline-containing p-nitroanilides, such as H-Gly-Pro-pNA and H-Ala-Pro-pNA, provide valuable insights into the catalytic mechanism and substrate affinity of DPP IV. By measuring the initial reaction velocity at different substrate concentrations, kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) can be determined. acs.orgplos.orgscielo.br

Research has characterized the kinetic behavior of DPP IV from various sources using these substrates. For instance, studies on human and pig kidney DPP IV have investigated the hydrolysis of different dipeptidyl p-nitroanilides, revealing species-specific kinetic distinctions. nih.gov The dependence of initial reaction velocity on substrate concentration for dipeptidyl p-nitroanilides has been analyzed over a range of concentrations to understand enzyme-substrate interactions. nih.gov

Reported Km values for H-Gly-Pro-pNA with DPP IV vary depending on the enzyme source and assay conditions. Studies have reported Km values in the micromolar to millimolar range. acs.orgscielo.br For example, the specific activity of porcine kidney DPP IV with Gly-Pro-pNA at pH 7.6 has been reported, along with corresponding Km and Vmax values. acs.orgnih.gov Kinetic analyses have also been performed to evaluate the inhibition of DPP IV activity by various compounds using substrates like Gly-Pro-pNA. acs.orgfrontiersin.orgpnas.org

Data from kinetic studies using H-Ala-Pro-pNA with enzymes like PepX from Lactobacillus helveticus have shown varying Km values for different proline-containing p-nitroanilide substrates, indicating differences in enzyme-substrate affinity. plos.org

Here is a table summarizing some representative kinetic data for DPP IV and related enzymes with proline-containing p-nitroanilide substrates:

| Enzyme Source | Substrate | pH | Temperature (°C) | Km (mM) | Vmax (µmol/min/mU or nmol/min/µg) | Reference |

| Human Kidney DPP IV | Gly-Pro-pNA | 7.6 | Not specified | Not specified | 49.2 (specific activity) | nih.gov |

| Pig Kidney DPP IV | Gly-Pro-pNA | 7.6 | Not specified | Not specified | 45.8 (specific activity) | nih.gov |

| Porcine Kidney DPP IV | Gly-Pro-pNA | Not specified | Not specified | 0.231 ± 0.033 | 0.650 ± 0.037 µmol/min/mU | acs.org |

| Porphyromonas gingivalis DPPIV | H-Gly-Pro-pNA | 7.5 | 37 | Not specified | Not specified | nih.gov |

| Lactobacillus helveticus PepX | H-Ala-Pro-pNA | Not specified | Not specified | 1.3 | Not specified | plos.org |

| Lactobacillus helveticus PepX | H-Arg-Pro-pNA | Not specified | Not specified | 11.3 | Not specified | plos.org |

| Lactobacillus helveticus PepX | H-Gly-Pro-pNA | Not specified | Not specified | 7.47 | Not specified | plos.org |

| Murine Bone Marrow Stroma S17 (Membrane-associated DPP IV) | Gly-Pro-pNA | Not specified | 37 | 0.98 ± 0.093 | Not specified | scielo.br |

| Murine Bone Marrow Stroma S17 (Released Soluble DPP IV) | Gly-Pro-pNA | Not specified | 37 | 6.76 to 8.86 | Not specified | scielo.br |

Note: Vmax units vary across studies based on how enzyme amount was quantified (e.g., mU or µg).

Investigation of DPP IV Substrate Recognition Mechanisms

Understanding how DPP IV recognizes its substrates, particularly those containing proline, is crucial for comprehending its biological function and for the rational design of inhibitors. Structural studies, including crystal structures of DPP IV in complex with inhibitors or substrate mimetics, have provided significant insights into the enzyme's active site and substrate binding subsites. researchgate.netpnas.orgresearchgate.net

The active site of DPP IV contains a hydrophobic S1 pocket that is well-suited to accommodate the pyrrolidine (B122466) ring of proline. researchgate.netbiorxiv.orgpnas.org Specific residues within the S1 pocket, such as tyrosine residues (e.g., Tyr-662 and Tyr-666 in mammalian DPP IV), play a role in orienting the proline residue for catalysis through interactions like hydrogen bonding with the P1-amide nitrogen atom. researchgate.netpnas.org The proper positioning of proline in the P1 position is further facilitated by side-chain interactions and binding to an oxyanion pocket. pnas.org

For aminopeptidases like DPP IV, substrate recognition also involves the coordination of the N-terminal amine of the substrate. In mammalian DPP IV, a glutamate (B1630785) residue (e.g., Glu 206) is involved in this interaction. researchgate.net This interaction is critical for enzymatic activity, as mutations in this glutamate residue can abolish activity, and N-terminal acetylation of substrates can protect them from DPP IV-mediated proteolysis. researchgate.net

While DPP IV has a strong preference for proline at the P1 position, it can also cleave substrates with alanine or other small uncharged residues at this position. researchgate.netbiorxiv.orgpnas.org The substrate specificity is influenced by the shape and size of the S1 subsite, which restricts the types of residues that can be accommodated at the P1 position. researchgate.net

Investigations into bacterial DPP IV orthologues have revealed both conserved and distinct substrate recognition mechanisms compared to mammalian enzymes. researchgate.net While the preference for Pro or Ala at the P1 position is often retained, variations in the structural environment of active site residues involved in substrate recognition can lead to differences in catalytic intermediates observed. researchgate.net

The P2 position also contributes to substrate specificity, and while structural studies have not always identified specific constraints for residues at positions further from the cleavage site, functional assays and multiplex substrate profiling methods are being used to explore the combinatorial interactions between different substrate positions and enzyme subsites. biorxiv.orgucsf.edunih.gov These studies aim to define sequence motifs that predict substrate turnover and provide a more comprehensive understanding of DPP IV substrate specificity. biorxiv.org

Prolyl Aminopeptidases (PAP) and Prolyl Endopeptidases (PEP)

Prolyl aminopeptidases (PAPs) and prolyl endopeptidases (PEPs) are distinct classes of peptidases that act on peptide bonds involving proline residues. PAPs are exopeptidases that cleave the N-terminal proline from a peptide chain, while PEPs are endopeptidases that hydrolyze peptide bonds on the carboxyl side of proline residues within a peptide chain. The use of substrates like this compound and its derivatives or analogues has been instrumental in understanding the activity, specificity, and kinetic behavior of these enzymes from diverse biological sources.

Characterization of Fungal Prolyl Aminopeptidases (e.g., Talaromyces emersonii) Using this compound Derivatives

Studies on fungal prolyl aminopeptidases have frequently employed this compound and related substrates to characterize their enzymatic properties. For instance, an intracellular prolyl aminopeptidase from Talaromyces emersonii, termed TePAP, was purified and characterized using various p-nitroanilide peptides. TePAP displayed a high specificity for cleaving N-terminal proline residues. researchgate.netnih.gov Its activity was assessed using substrates such as P-pNA, Suc-AAPF-pNA, Suc-AAA-pNA, K-pNA, and F-pNA. researchgate.netnih.gov Maximal activity of this enzyme was observed with Pro-pNA at the P1 position. nih.gov

Kinetic studies with TePAP using a fluorescent Pro-AMC substrate (which functions similarly to Pro-pNA in releasing a detectable signal upon cleavage) determined a Km of 101 μM, a kcat of 213.7 s-1, and a kcat/Km of 2.1 × 106 M-1 s-1. nih.gov TePAP exhibited significantly higher specificity (50-fold) for cleaving N-terminal Pro-X bonds compared to Ala-X or Val-X bonds, and even greater specificity (≥100 fold) compared to other aminopeptidase substrates tested. nih.gov No activity was detected against di- and tri-peptidyl pNA substrates, confirming its specificity as an aminopeptidase. nih.gov The enzyme was found to be optimally active at pH 7.4 and 50°C. researchgate.netnih.gov

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1 s-1) |

| Pro-AMC | 101 | 213.7 | 2.1 × 106 |

| P-pNA | - | - | - |

| Ala-pNA | - | - | 50-fold lower than Pro-AMC |

| Val-pNA | - | - | 50-fold lower than Pro-AMC |

Studies on Microbial Prolyl Endopeptidases (e.g., Myxococcus xanthus) and this compound Analogues

Microbial prolyl endopeptidases (PEPs) from organisms like Myxococcus xanthus have been investigated using this compound analogues, particularly Suc-Ala-Pro-pNA, to understand their potential in applications such as gluten degradation. Studies comparing the properties of bacterial PEPs, including one from Myxococcus xanthus (MX PEP), have utilized Suc-Ala-Pro-pNA as a standard chromogenic substrate. pnas.orgnih.gov The hydrolysis of Suc-Ala-Pro-pNA by MX PEP is typically monitored spectrophotometrically at 410 nm, corresponding to the release of p-nitroaniline. pnas.orgnih.gov

Kinetic analysis with Suc-Ala-Pro-pNA has been performed to determine the Km and kcat values for MX PEP. pnas.orgnih.gov In a competitive assay involving both a gluten peptide (PQPQLPYPQPQLP) and Suc-Ala-Pro-pNA, the initial rate of Suc-Ala-Pro-pNA cleavage was measured to assess the enzyme's activity. pnas.org While specific Km and kcat values for Suc-Ala-Pro-pNA hydrolysis by MX PEP were determined in these studies, the exact numerical values were not consistently available across the search results in a format suitable for direct extraction into a table without further calculation or interpretation of figures. However, it is clear that Suc-Ala-Pro-pNA serves as a key substrate for the kinetic characterization of Myxococcus xanthus PEP. pnas.orgnih.gov Comparative studies have shown that while the activity against reference substrates like Suc-Ala-Pro-pNA can be similar among different bacterial PEPs, their specificity towards larger, more complex peptides like those found in gluten can vary significantly. nih.gov

Enzymatic Activity of Porphyromonas gingivalis Dipeptidyl Peptidase IV Towards H-Gly-Pro-pNA

Porphyromonas gingivalis, a bacterium implicated in periodontitis, produces several peptidases, including a dipeptidyl peptidase IV (DPPIV). This enzyme exhibits specificity for cleaving X-Pro or X-Ala dipeptides from the N-terminus of polypeptide chains. nih.gov H-Gly-Pro-pNA is a commonly used synthetic substrate for assaying the activity of DPPIV from P. gingivalis. nih.govnih.govnih.gov

The enzymatic activity of purified P. gingivalis DPPIV towards H-Gly-Pro-pNA has been characterized, including the determination of kinetic parameters. The Km and Vmax values for the hydrolysis of Gly-Pro-pNA by purified DPPIV from P. gingivalis strain W83 were estimated to be 0.28 mM and 18 μmol/min/mg, respectively. nih.gov Studies on recombinant P. gingivalis DPPIV have yielded similar kinetic parameters, with Km and Vmax values estimated at 0.21 mM and 23 μmol/min/mg, respectively, indicating comparable enzymatic properties between the native and recombinant forms. nih.gov The enzyme demonstrates optimal activity with H-Gly-Pro-pNA as a substrate within a broad pH range of 6.5 to 8.0, with the highest activity typically observed around pH 8.0. nih.govnih.gov

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) |

| P. gingivalis W83 Purified | H-Gly-Pro-pNA | 0.28 | 18 |

| P. gingivalis Recombinant | H-Gly-Pro-pNA | 0.21 | 23 |

Note: Vmax values are dependent on enzyme concentration and purity, hence reported as per mg of protein.

While P. gingivalis DPPIV shows high specificity for substrates with proline at the penultimate position, other dipeptidyl peptidases from this organism may have different substrate preferences. For example, a different dipeptidyl peptidase from P. gingivalis was found to hydrolyze Xaa-Ala-p-nitroanilide derivatives but not Xaa-Pro substrates like Gly-Pro-pNA. oup.comoup.com This highlights the distinct substrate specificities among the peptidase repertoire of P. gingivalis.

Molecular Mechanism of Action and Enzyme Inhibition Studies

Mechanistic Insights into H-Pro-Pna Cleavage by Proteases

The enzymatic cleavage of this compound involves the hydrolysis of the peptide bond between the proline residue and the p-nitroanilide leaving group. This reaction is catalyzed by proteases that recognize and bind to the substrate at their active site.

Elucidation of Enzyme-Substrate Binding Modes and Catalytic Mechanisms

The binding of this compound to a protease involves specific interactions between the substrate and the enzyme's active site, particularly within the substrate-binding pockets or subsites (denoted as S1, S2, S3, etc., interacting with substrate residues P1, P2, P3, etc., respectively). pnas.orgpnas.org For proteases that cleave this compound, the S2 subsite often plays a crucial role in accommodating the proline residue. pnas.org

Studies on various proteases have illuminated key aspects of enzyme-substrate interactions and catalytic mechanisms. Serine proteases, for instance, typically employ a catalytic triad (B1167595) (often Asp-His-Ser) to facilitate the nucleophilic attack on the scissile peptide bond, leading to the formation of a tetrahedral intermediate. nih.govfrontiersin.orgucd.ie The histidine residue in the catalytic triad can act as a proton donor, enhancing the nucleophilicity of the catalytic serine residue. nih.govfrontiersin.org Formation of the tetrahedral intermediate is often stabilized by interactions within the enzyme's oxyanion hole. frontiersin.orgnih.gov

While the general principles of protease catalysis apply, the specific binding modes and catalytic mechanisms can vary depending on the enzyme. For example, studies on dipeptidyl peptidase IV (DPP-IV) using Gly-Pro-pNA have shown that the cleavage is facilitated by the ionization of a residue with a pK of around 7.2, suggestive of a His-Asp assisted serine addition to the P1 carbonyl carbon of the substrate. nih.gov Solvent kinetic isotope effect studies can provide insights into the proton transfer steps that contribute to the rate limitation during the catalytic cycle. nih.gov Pre-steady-state kinetics, such as observing a "burst" of product release, can indicate rate-limiting steps in the deacylation half-reaction. nih.gov

Data on the catalytic efficiency of a metalloaminopeptidase (PaPepA) with various amino acid p-nitroanilide conjugates, including Pro-pNA, showed that while Pro-pNA was cleaved, the enzyme exhibited greater efficiency with other amino acids like leucine, methionine, phenylalanine, and arginine. acs.orgnih.gov This suggests that even for enzymes that can cleave proline-containing substrates, the efficiency can be highly dependent on the specific amino acid at the P1 position (the position immediately before the cleavage site). acs.orgnih.gov

Impact of Substrate Structure on Proteolytic Reaction Efficiency

The structure of the substrate significantly impacts the efficiency of proteolytic reactions. The amino acid sequence of a peptide substrate, particularly the residues interacting with the enzyme's subsites (P1, P2, P3, P1', P2', etc.), dictates the binding affinity and the effectiveness of the catalytic process. pnas.orgpnas.orgrsc.org

For proteases that cleave after proline residues, the presence and context of proline within the substrate are critical. The unique cyclic structure of proline can influence the conformation of the peptide chain, affecting how it fits into the enzyme's active site and interacts with the subsites. researchgate.net

Studies have shown that extending the peptide substrate length can lead to increased catalytic efficiency, often due to improved binding affinity resulting from additional interactions with extended substrate binding sites on the enzyme. nih.gov For instance, increasing a peptide substrate length from a tetrapeptide to a hexapeptide resulted in a significant increase in catalytic efficiency for a herpesvirus protease, primarily due to a decrease in the Michaelis constant (KM). nih.gov

Conversely, modifications or substitutions within the substrate sequence can negatively impact cleavage efficiency. For example, replacing the alpha-carboxyl group of certain peptide substrates with a hydrogen atom led to tighter binding but decreased catalytic efficiency with chymotrypsin, suggesting that optimal binding does not always correlate with optimal catalysis. ucd.ie The nature of the amino acid at the cleavage site (P1) and the adjacent positions (P2, P1') are particularly important determinants of substrate specificity and cleavage efficiency for many proteases. rsc.orgjmb.or.kr

The impact of substrate structure on enzyme activity can also involve induced conformational changes in the enzyme upon substrate binding, which can affect subsequent catalytic steps. nih.govresearchgate.net These changes can either facilitate or hinder further substrate processing depending on the specific enzyme-substrate interaction. nih.govresearchgate.net

This compound and Analogues in the Discovery of Enzyme Inhibitors

This compound and its analogues are valuable tools in the discovery and characterization of enzyme inhibitors, particularly for proteases. Their chromogenic nature allows for convenient and high-throughput screening methodologies. mdpi.commedchemexpress.comtandfonline.com

Screening Methodologies for Protease Inhibitors Utilizing this compound Substrates

Chromogenic substrates like this compound are widely used in spectrophotometric assays to screen for protease inhibitors. mdpi.commedchemexpress.comtandfonline.com The principle involves incubating the enzyme with the chromogenic substrate in the presence of potential inhibitors. mdpi.comtandfonline.com Inhibition of enzyme activity is detected as a reduction in the rate of p-nitroaniline release, which is monitored by measuring the decrease in absorbance at 405 nm over time. caymanchem.commdpi.comtandfonline.com

Microplate-based assays using pNA-conjugated substrates have been developed for rapid and efficient screening of enzyme activity and the effects of inhibitors on various proteases. tandfonline.com These methods allow for the determination of inhibitor curves and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). tandfonline.com

While spectrophotometric methods are traditional and widely used, alternative methodologies like LC-MS have also been employed for screening, particularly for enzymes like DPP-IV using Gly-Pro-pNA. mdpi.com LC-MS allows for the detection of the cleaved peptide product (e.g., Gly-Pro) directly, offering high specificity and avoiding potential interference from screening compounds that might absorb at the detection wavelength of pNA. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound-Derived Inhibitors

This compound and its related structures serve as starting points or models for developing protease inhibitors. Structure-Activity Relationship (SAR) studies are then conducted to understand how modifications to the chemical structure of these compounds affect their inhibitory potency and selectivity. nih.govnih.govmdpi.comrjsocmed.comacs.org

By synthesizing and testing a series of compounds with systematic structural variations based on the this compound scaffold or related proline-containing peptides, researchers can identify key functional groups and structural features that are important for binding to the enzyme's active site and inhibiting its activity. nih.govmdpi.comrjsocmed.com These studies often involve evaluating the binding affinity (e.g., Ki values) and inhibitory potency (e.g., IC50 values) of the synthesized analogues. acs.orgnih.govmdpi.com

SAR studies can reveal the importance of specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the inhibitor and the enzyme's subsites. nih.govpnas.orgnih.gov For instance, modifications to the proline ring or the introduction of different functional groups at various positions relative to the scissile bond in peptide-mimetic inhibitors can significantly impact their inhibitory activity. nih.govacs.org

SAR analysis is crucial for optimizing inhibitor design, leading to the development of more potent and selective compounds. nih.govmdpi.com It helps in understanding how changes in the inhibitor structure influence its binding mode and interaction with the enzyme, ultimately guiding the synthesis of improved inhibitors. nih.govnih.govmdpi.com

Evaluation of this compound Derivatives as Potential Human Neutrophil Elastase (HNE) Inhibitors

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, and its aberrant activity is implicated in various diseases. acs.orgmdpi.comresearchgate.net Inhibitors of HNE are of therapeutic interest. acs.orgmdpi.comresearchgate.netfrontiersin.org While this compound itself is a substrate, derivatives or analogues containing proline residues have been evaluated as potential HNE inhibitors or as components of substrates used in HNE inhibition assays.

Studies on HNE inhibition often utilize synthetic substrates like MeO-Suc-Ala-Ala-Pro-Val-pNA, which contain a proline residue at the P2 position, reflecting HNE's substrate specificity. acs.orgnih.gov The cleavage of such substrates is monitored to assess HNE activity and the effectiveness of inhibitors. acs.orgnih.gov

Research efforts have focused on developing both peptidic and non-peptidic inhibitors of HNE. acs.org Peptidyl ketones and other electrophilic ketones have been explored as mechanism-based inhibitors that interact with the active-site serine residue of HNE. acs.org The design of such inhibitors often takes into account the preferred substrate sequence of HNE, which includes proline at the P2 position. acs.orgnih.gov

SAR studies on HNE inhibitors have investigated the impact of modifications in different parts of the inhibitor molecule on their potency. nih.govmdpi.comfrontiersin.org For example, variations in the functional groups designed to interact with the S' subsites of HNE have been explored to achieve high selectivity. nih.gov Novel classes of HNE inhibitors, such as nonpeptidyl alpha-keto-1,3,4-oxadiazoles, have been developed, with SAR studies guiding the optimization of their binding interactions with the HNE active site. acs.org

The evaluation of this compound derivatives or compounds designed based on HNE's substrate preferences, including the presence of proline, is an ongoing area of research aimed at developing effective inhibitors for therapeutic applications. acs.orgmdpi.comfrontiersin.org

Applications in Biochemical Assays and Research Methodologies

Spectrophotometric and Colorimetric Enzyme Activity Assays Utilizing H-Pro-Pna

Spectrophotometric and colorimetric assays are fundamental techniques in biochemistry used to measure enzyme activity. This compound is well-suited for these methods because the release of the p-nitroaniline group upon enzymatic cleavage results in a change in absorbance that can be easily monitored. ontosight.aichemimpex.comcymitquimica.com

Quantitative Monitoring of p-Nitroaniline Release for Enzyme Kinetics

The enzymatic hydrolysis of this compound releases p-nitroaniline, a compound that absorbs light strongly at a specific wavelength, typically around 405 nm. nih.govcosmobio.co.jp By continuously monitoring the increase in absorbance at this wavelength over time, researchers can quantitatively measure the rate of the enzymatic reaction. nih.govcosmobio.co.jpbuffalostate.edu This allows for the determination of enzyme kinetics parameters such as the Michaelis constant (KM) and maximum reaction velocity (Vmax). nih.govlibretexts.orgukrbiochemjournal.org KM provides insight into the enzyme's affinity for the substrate, while Vmax reflects the enzyme's catalytic efficiency when saturated with the substrate. libretexts.org

For instance, in studies involving dipeptidyl peptidase IV (DPPIV), H-Gly-Pro-pNA (a related pNA substrate) has been used to determine enzyme activity by monitoring p-nitroaniline release at 405 nm in a microplate reader. nih.govcosmobio.co.jp This approach allows for following the reaction over specific time intervals. nih.gov Similarly, the hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) by subtilisin Carlsberg has been monitored spectroscopically at 410 nm to determine specific activities and steady-state kinetic parameters. nih.gov

Application in High-Throughput Screening (HTS) Environments for Biochemical Research

The colorimetric nature of the assay using this compound makes it highly suitable for high-throughput screening (HTS). chemimpex.com HTS is a drug discovery process that allows for the rapid screening of large libraries of compounds for a specific biological activity. bioascent.com Microplate readers can quickly measure the absorbance in numerous wells simultaneously, enabling the screening of many potential enzyme inhibitors or substrates in a short period. nih.govcosmobio.co.jp

This compound, or related pNA-linked substrates like H-Gly-Pro-pNA or H-Ala-Pro-pNA, are valuable in HTS for identifying compounds that modulate the activity of proteases, such as DPPIV. chemimpex.comcosmobio.co.jpavantorsciences.combachem.comd-nb.inforesearchgate.net The release of p-nitroaniline serves as a direct indicator of enzyme activity, and the inhibition or enhancement of this activity by tested compounds can be readily detected. chemimpex.comcosmobio.co.jp This facilitates the rapid identification of lead compounds for further investigation in drug discovery and biochemical research. chemimpex.combioascent.comnih.gov

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Application in Enzyme Product Separation and Identification

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to separate this compound from its enzymatic cleavage products, including p-nitroaniline and the proline moiety. mdpi.comresearchgate.net By analyzing the separated components, researchers can confirm the enzymatic cleavage and quantify the amount of each product formed. mdpi.comresearchgate.net

For example, HPLC has been used to analyze the hydrolysis of Gly-Pro-pNA by aminopeptidase (B13392206) P (APP), allowing for the detection and quantification of the released glycine (B1666218). researchgate.net This demonstrates the utility of chromatography in identifying specific amino acids cleaved from pNA-linked substrates. researchgate.net Chromatography is also used in the purification of compounds like PNA-PEO conjugates, where it helps separate the desired product from starting materials and byproducts. mdpi.comresearchgate.net

Mass Spectrometry for Elucidating Enzymatic Cleavage Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of molecules. encyclopedia.pubmdpi.com When coupled with chromatography (LC-MS), it can be used to identify and characterize the products of enzymatic reactions involving this compound. cymitquimica.comencyclopedia.pub By analyzing the mass fragments generated after enzymatic cleavage, researchers can determine the exact site where the enzyme cleaves the substrate. encyclopedia.pub

LC-MS approaches can be taken to identify digested peptide sequences and ascertain protein cleavage sites. encyclopedia.pub This is particularly useful for understanding the substrate specificity of proteases. encyclopedia.pub While the search results specifically mention LC-MS for analyzing cleavage of peptides and PNA conjugates, the principle applies to this compound, where MS analysis of the reaction mixture can confirm the release of p-nitroaniline (with a molecular weight of 138.13 g/mol ) fishersci.atscribd.com and the proline fragment, thereby verifying the enzymatic activity and potentially revealing information about the enzyme's interaction with the substrate. Techniques like electrospray ionization mass spectrometry have been used to demonstrate the inhibitory effect of H-Gly-Pro-pNA on DPPIV activity, indicating the role of MS in studying enzyme-substrate or enzyme-inhibitor interactions. cymitquimica.combiosynth.com

Advanced Research Perspectives of Proline Containing Peptide Nucleic Acids Pna Pro

Design and Synthesis of Chiral PNA-Pro Oligomers

The design and synthesis of PNA-Pro oligomers often involve incorporating chiral proline or proline-derived monomers into the PNA backbone. Standard PNA, based on N-(2-aminoethyl)glycine, is achiral . Introducing chiral centers, particularly through amino acid modifications, allows for control over the PNA's three-dimensional structure and its interactions with intrinsically chiral nucleic acids researchgate.netrcpcm.ru.

Various strategies have been developed for the synthesis of chiral PNA monomers and their subsequent incorporation into oligomers. These often adapt established solid-phase peptide synthesis protocols, such as Boc/Cbz or Fmoc/Bhoc strategies rcpcm.ru. Chiral monomers can be synthesized from natural or modified amino acids, including L-proline or 4-hydroxy-L-proline rcpcm.runih.gov. The position of the chiral modification within the PNA backbone can significantly influence the resulting properties rsc.org. For instance, modifications at the alpha or gamma positions of the backbone have been explored rsc.org. A submonomeric approach using minimally protected building blocks has also been reported for the Fmoc solid-phase synthesis of chiral PNAs, enabling the production of oligomers with high optical purity acs.org.

The specific design of the chiral monomer dictates the structural constraints and the placement of the chiral center. For example, chiral piperidine (B6355638) PNA has been synthesized from 4-hydroxy-L-proline, resulting in a conformationally constrained backbone nih.gov. Lysine-based chiral monomers, where a chiral center is introduced via a lysine (B10760008) side chain attached to the PNA backbone, have also been designed and incorporated into PNA sequences researchgate.netacs.orgunipr.it.

Impact of Chiral Monomers on Hybridization Properties and Sequence Selectivity

The introduction of chiral monomers into the PNA backbone has a notable impact on their hybridization properties and sequence selectivity towards complementary DNA and RNA. The presence of stereogenic centers increases structural regularity and influences the spatial preorganization of the PNA, which in turn affects its affinity and sensitivity to single-nucleotide mismatches rcpcm.ru.

Studies have demonstrated that the chirality of PNA plays a significant role in recognizing complementary DNA, likely due to the chiral nature of the DNA helix researchgate.net. Chiral PNAs have shown improved discrimination between matched and mismatched base pairs compared to achiral PNAs researchgate.net. For example, D-form PNA containing a specific chiral monomer exhibited higher affinity for complementary DNA than the corresponding L-form researchgate.net. Lysine-based 'chiral box' PNAs, incorporating multiple adjacent chiral monomers, have demonstrated enhanced specificity in DNA recognition, showing improved selectivity for mutated versus wild-type DNA sequences researchgate.netacs.org.

However, introducing chiral modifications can sometimes lead to a trade-off between binding affinity and selectivity. While chiral modifications can enhance mismatch discrimination, some modified PNAs may form less stable hybrids (lower melting temperatures, Tm) with perfect match sequences compared to unmodified PNAs acs.org. This apparent decrease in affinity can be compensated by the significantly improved selectivity, making them valuable for applications requiring precise sequence recognition acs.org. The stereochemistry at different positions within the modified monomer can have varying effects on hybrid stability rsc.org. For instance, studies on PNAs with modifications at the alpha and gamma positions have shown that the L-configuration at the gamma position is strongly preferred for stabilizing PNA-DNA duplexes, while the D-configuration is slightly preferred at the alpha position rsc.org.

The impact of proline-specific modifications on hybridization has also been investigated. A pyrrolidinyl PNA system with a backbone containing nucleobase-modified proline demonstrated high antiparallel selectivity and sequence specificity with DNA nih.gov. The configuration of the monomers in this system significantly influenced its binding properties nih.gov.

Table 1 summarizes some reported effects of chiral modifications on PNA hybridization:

| PNA Modification Type | Impact on Hybridization Affinity (Tm) | Impact on Sequence Selectivity (Mismatch Discrimination) | Key Findings | Source |

| Chiral Monomers (General) | Can vary (higher or lower Tm) | Improved | Increased structural regularity, better mismatch discrimination. | researchgate.netrcpcm.ru |

| D-form PNA (Specific Monomer) | Higher Tm than L-form | Not explicitly stated in this context | Higher affinity for complementary DNA. | researchgate.net |

| Lysine-based 'Chiral Box' PNA | Lower Tm than unmodified PNA | Unsurpassed specificity, improved discrimination | Trade-off between affinity and selectivity, but high specificity is valuable. | researchgate.netacs.org |

| Pyrrolidinyl PNA (Pro-modified) | High affinity | High sequence specificity, high antiparallel selectivity | Configuration of monomers is influential. | nih.gov |

Functional Group Derivatization for Ligand Attachment to PNA-Pro Backbones

Functional group derivatization of PNA-Pro backbones is crucial for attaching various ligands, reporter groups, or solid supports, expanding their potential applications in diagnostics, biosensing, and targeted delivery. Chiral monomers, particularly those incorporating amino acid side chains, provide convenient handles for such modifications researchgate.netrcpcm.ruunipr.it.

Amino acid side chains, such as those derived from lysine, can be functionalized to allow the attachment of diverse molecules researchgate.netunipr.it. These functional groups can include amines, carboxylic acids, thiols, or alkynes, which are compatible with various coupling chemistries rcpcm.ruacs.org. Derivatization can occur either during the solid-phase synthesis of the PNA oligomer by incorporating pre-functionalized monomers or post-synthetically on the completed PNA strand rsc.org.

Post-synthetic labeling offers flexibility and can be performed in solution or on the solid support rsc.org. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for efficiently attaching ligands to PNA containing complementary functional groups like azides rsc.org. This approach allows for the simultaneous conjugation of multiple ligands to a single PNA strand rsc.org.

Ligands attached to PNA-Pro can serve various purposes. Reporter groups, such as fluorescent dyes, can be incorporated for visualization and detection in molecular probes and biosensors rcpcm.ruunipr.itnih.gov. Chelates, like Gd(III)-DOTA complexes, can be conjugated for applications such as MRI contrast agents rsc.org. Furthermore, derivatization allows for the immobilization of PNA-Pro onto surfaces for the development of biosensors or microarrays unipr.itnih.gov. The ability to attach cell-penetrating peptides can also improve the cellular uptake of PNAs, which is a general challenge for their intracellular applications researchgate.netrcpcm.ru.

PNA-Pro in Nucleic Acid Mimicry and Binding Modes

PNA-Pro molecules function as effective nucleic acid mimics, capable of recognizing and binding to complementary DNA and RNA sequences. Like standard PNAs, they typically follow Watson-Crick base-pairing rules bibliotekanauki.pl. The modified backbone, incorporating proline or its derivatives, influences the conformational landscape of the PNA and its interaction with target nucleic acids nih.govnih.gov.

A key feature contributing to the strong binding of PNAs, including PNA-Pro, is the neutral nature of the backbone, which eliminates the unfavorable electrostatic repulsion present between the negatively charged backbones of DNA and RNA duplexes researchgate.netresearchgate.netresearchgate.net. This lack of charge also makes PNA-nucleic acid hybrid formation less dependent on ionic strength compared to DNA-DNA hybridization researchgate.netnih.gov.

PNA-Pro can bind to both single-stranded and double-stranded nucleic acid targets. While hybridization to single-stranded DNA or RNA occurs through standard complementary base pairing, interaction with double-stranded DNA (dsDNA) is particularly noteworthy and often involves strand invasion mechanisms nih.govbibliotekanauki.pl.

Hybridization Kinetics and Thermodynamics of PNA-Pro with Complementary DNA and RNA

Research into the hybridization kinetics and thermodynamics of PNA-Pro with DNA and RNA provides crucial insights into their binding behavior and stability. Techniques such as thermal denaturation (melting temperature, Tm), BIAcore surface plasmon resonance, and differential scanning calorimetry (DSC) are commonly employed to characterize these interactions researchgate.netresearchgate.netnih.govnih.gov.

PNA-DNA and PNA-RNA hybrids generally exhibit high thermal stability, often surpassing that of corresponding DNA-DNA or DNA-RNA duplexes researchgate.netresearchgate.netbibliotekanauki.pl. The Tm of PNA-nucleic acid duplexes is influenced by factors such as sequence composition, length, and the presence and position of modifications researchgate.net. Studies have shown that the thermal stability of PNA-DNA hybrids can be significantly higher than that of DNA-DNA duplexes, primarily due to the absence of electrostatic repulsion in the PNA backbone researchgate.net.

Kinetic studies using techniques like BIAcore can determine the association (k_a) and dissociation (k_d) rate constants of PNA-nucleic acid binding nih.gov. These studies reveal how quickly PNA-Pro binds to its target and how stable the resulting hybrid is. Mismatches in the target sequence significantly impact both the kinetics and thermodynamics of hybridization, leading to increased dissociation rates and decreased association rates, as well as lower Tm values researchgate.netnih.gov. This sensitivity to mismatches is a key aspect of PNA's sequence specificity researchgate.netnih.gov.

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of hybridization, can be determined from thermal denaturation data or DSC measurements researchgate.netnih.gov. These parameters provide a deeper understanding of the forces driving hybrid formation. For example, studies on pyrrolidinyl PNA (acpcPNA) suggested that A-T base pairs in acpcPNA-DNA hybrids were enthalpically stabilized nih.gov. The presence of terminal modifications, such as lysine residues, can also influence the thermodynamic parameters and stabilize PNA-DNA duplexes .

Data from thermal denaturation experiments can be presented in tables to show the effect of different PNA-Pro modifications or sequences on the melting temperature of hybrids with complementary or mismatched nucleic acids.

Table 2 shows illustrative examples of thermal stability data (Tm) for different hybrid types (Note: Specific data for PNA-Pro requires specific experimental results, this table illustrates the comparison types):

| Hybrid Type | Example Tm (°C) (Illustrative) | Notes | Source (General PNA Properties) |

| PNA-DNA | ~60-80 | Generally higher than DNA-DNA due to neutral backbone. | researchgate.netresearchgate.netbibliotekanauki.pl |

| PNA-RNA | ~65-85 | Can be slightly higher than PNA-DNA in some cases. | nih.gov |

| DNA-DNA | ~50-70 | Lower than PNA-DNA due to electrostatic repulsion. | researchgate.netbibliotekanauki.pl |

| PNA-DNA (1 mismatch) | Significantly lower Tm | Demonstrates high sequence selectivity. | researchgate.netnih.gov |

| PNA-RNA (1 mismatch) | Significantly lower Tm | Demonstrates high sequence selectivity. | nih.gov |

Sequence-Specific Strand Invasion Mechanisms of Proline-Modified PNA

One of the remarkable capabilities of PNA, including proline-modified variants, is their ability to invade double-stranded DNA in a sequence-specific manner nih.govbibliotekanauki.pl. This process, known as strand invasion or displacement, involves the PNA binding to one strand of the dsDNA and displacing the complementary DNA strand, forming a PNA-DNA hybrid and a displaced DNA loop bibliotekanauki.pl. Different binding modes can occur, including duplex invasion (where one PNA strand binds) or double-duplex invasion (where two PNA strands bind to the complementary DNA strands, forming a PNA-DNA-PNA triplex with a looped-out DNA strand) bibliotekanauki.pl.

Proline modifications can influence the efficiency and specificity of strand invasion. The conformational constraints and chirality introduced by proline residues can affect the ability of the PNA backbone to facilitate the unwinding and displacement of the DNA strands acs.orgnih.govmdpi.com.

Studies have explored how specific proline modifications impact invasion. For example, the introduction of positive charges via chiral D-lysine-based monomers has been shown to promote double-duplex invasion, even in G-C rich regions that are typically difficult to target acs.orgacs.org. The D-chirality of these monomers was found to be crucial for efficient invasion, with L-isomers showing significantly lower invasion efficiency acs.orgacs.org. Conversely, the insertion of a proline residue in a linker connecting a nuclear localization signal (NLS) peptide to PNA was found to be unfavorable for invasion efficiency, suggesting that the rigidity introduced by proline in certain contexts can hinder the process mdpi.com.

The ability of PNA-Pro to undergo sequence-specific strand invasion makes them valuable tools for targeting specific sequences within double-stranded DNA, which has implications for antigene strategies and gene editing acs.org. The design of the PNA sequence, including the presence of modified bases or backbones, can be optimized to favor invasion and enhance specificity acs.orgrsc.org.

PNA-Pro in Molecular Probes and Biosensor Development

The unique properties of PNA-Pro, including their high binding affinity, sequence specificity, stability, and amenability to functionalization, make them excellent candidates for the development of molecular probes and biosensors researchgate.net. Proline modifications can further enhance the performance of these tools by influencing their conformation, binding characteristics, and the ability to attach signaling moieties rcpcm.ruunipr.itnih.gov.

PNA-Pro can be incorporated into various types of molecular probes for detecting specific nucleic acid sequences. Fluorescent PNA probes, where a fluorophore is attached to the PNA-Pro backbone, can be designed to exhibit changes in fluorescence intensity upon hybridization with a complementary target, enabling detection and imaging unipr.itnih.govmdpi.com. PNA molecular beacons, which form hairpin structures in the absence of a target and become fluorescent upon binding, can be made more stable with shorter stem regions when using PNA compared to DNA, which is advantageous for targeting short sequences like microRNAs unipr.itmdpi.com.

In the field of biosensors, PNA-Pro can serve as the recognition element immobilized on a sensor surface to capture target nucleic acids from a sample researchgate.netmdpi.comumaine.eduresearchgate.net. The neutral backbone of PNA is particularly advantageous in electrochemical biosensors, as it minimizes non-specific interactions and allows for the detection of charge changes upon target binding researchgate.netmdpi.com. PNA-based biosensors have been developed for detecting specific DNA sequences, including single nucleotide mutations, and for detecting RNA targets like microRNAs mdpi.comresearchgate.net.

Examples of PNA-Pro applications in biosensing include:

Electrochemical Biosensors: PNA probes immobilized on electrodes can detect target DNA hybridization through changes in electrical signals, often utilizing intercalating dyes or redox labels researchgate.net. The neutral PNA backbone can improve signal-to-noise ratios mdpi.com.

Surface Plasmon Resonance (SPR) Biosensors: PNA probes immobilized on SPR surfaces can detect target binding by measuring changes in refractive index, providing real-time kinetic data umaine.edu. PNA's high affinity and specificity contribute to the sensitivity of these sensors umaine.edu.

Microarray Probes: PNA-Pro can be used as capture probes on microarrays for high-throughput screening and detection of multiple nucleic acid targets nih.gov.

Fluorescence-Based Biosensors: Beyond molecular beacons, other fluorescence-based PNA-Pro probes can be designed for homogeneous assays or imaging applications mdpi.comnih.gov. For instance, a probe utilizing hybridized PNA and a DNA aptamer was developed to detect ATP levels in cells via a fluorescence signal change upon ATP binding and PNA release nih.gov.

The ability to derivatize PNA-Pro with various functional groups allows for the integration of signaling mechanisms or attachment to different sensor platforms, expanding their versatility in molecular probe and biosensor development rcpcm.ruunipr.itrsc.org.

Development of Fluorescently Labeled PNA-Pro Probes for Detection Applications